molecular formula C19H14BrClN2OS B2805247 (2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 478064-92-5

(2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2805247
CAS No.: 478064-92-5
M. Wt: 433.75
InChI Key: FXWLSQIMOYUMDX-ZHACJKMWSA-N
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Description

(2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound that features a combination of bromine, chlorine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The thiazole derivative is then coupled with 4-chloroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final Condensation: The final step involves the condensation of the coupled product with 4-bromoaniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-bromophenyl)amino]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thus affecting cellular processes.

    Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chloroanilino)-1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
  • (E)-3-(4-fluoroanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

Uniqueness

  • Structural Features : The presence of both bromine and chlorine atoms in the compound provides unique electronic and steric properties.
  • Reactivity : The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, making it distinct from similar compounds.

Properties

IUPAC Name

(E)-3-(4-bromoanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2OS/c1-12-18(25-19(23-12)13-2-6-15(21)7-3-13)17(24)10-11-22-16-8-4-14(20)5-9-16/h2-11,22H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWLSQIMOYUMDX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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